molecular formula C16H30O2 B1584640 Myristic acid vinyl ester CAS No. 5809-91-6

Myristic acid vinyl ester

Cat. No.: B1584640
CAS No.: 5809-91-6
M. Wt: 254.41 g/mol
InChI Key: ZQZUENMXBZVXIZ-UHFFFAOYSA-N
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Description

Myristic acid vinyl ester, also known as this compound, is an organic compound with the molecular formula C₁₆H₃₀O₂. It is an ester derived from myristic acid and vinyl alcohol. This compound is used in various industrial applications, particularly in the production of polymers and as a chemical intermediate.

Biochemical Analysis

Biochemical Properties

Myristic Acid Vinyl Ester is involved in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, Myristic Acid, from which Vinyl Myristate is derived, acts as a lipid anchor in biomembranes . This suggests that Vinyl Myristate may also interact with biomembranes and play a role in their function.

Cellular Effects

The effects of this compound on cells are not fully understood. Studies on Myristic Acid have shown that it can influence cell function. For example, it has been found to have anti-inflammatory effects mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells . It is possible that Vinyl Myristate may have similar effects on cells.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Myristic Acid has been found to downregulate the expression of interleukin (IL)-1β, IL-6, and tumor necrosis factor-α in BV-2 cells , suggesting that Vinyl Myristate may have similar effects.

Temporal Effects in Laboratory Settings

It is known that Myristate esters, like Vinyl Myristate, are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that the effects of Vinyl Myristate may change over time due to its metabolism.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A study on Myristic Acid found that chronic administration of this compound improved hyperglycemia in a mouse model of type 2 diabetes

Metabolic Pathways

This compound is likely involved in various metabolic pathways. Myristic Acid, from which it is derived, is known to be involved in fatty acid biosynthesis . Therefore, it is possible that Vinyl Myristate may also be involved in this pathway or other related metabolic pathways.

Transport and Distribution

Given that Myristic Acid acts as a lipid anchor in biomembranes , it is possible that Vinyl Myristate may also be transported and distributed in a similar manner.

Subcellular Localization

It is known that protein N-myristoylation, which involves the attachment of Myristic Acid to proteins, plays a role in the localization of proteins to membranes . Therefore, it is possible that Vinyl Myristate may also influence the subcellular localization of certain proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Myristic acid vinyl ester can be synthesized through the esterification of myristic acid with vinyl acetate. The reaction typically involves heating myristic acid with vinyl acetate in the presence of a catalyst such as sulfuric acid or mercuric acetate. The reaction is carried out under reflux conditions to ensure complete esterification. The excess vinyl acetate is then removed by distillation, and the product is purified through further distillation .

Industrial Production Methods

In industrial settings, vinyl myristate is produced using similar esterification processes but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Myristic acid vinyl ester undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Transesterification: Exchange of the ester group with another alcohol.

    Polymerization: Formation of polymers through radical polymerization.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or mercuric acetate, reflux conditions.

    Transesterification: Catalysts like sodium methoxide or potassium hydroxide, moderate temperatures.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN), elevated temperatures.

Major Products Formed

    Esterification: Various esters depending on the alcohol used.

    Transesterification: New esters with different alcohol groups.

    Polymerization: Polyvinyl myristate and copolymers with other vinyl esters.

Scientific Research Applications

Myristic acid vinyl ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Investigated for its role in the formulation of pharmaceuticals and cosmetics.

    Industry: Utilized in the production of adhesives, coatings, and plasticizers.

Comparison with Similar Compounds

Similar Compounds

    Vinyl laurate: An ester of lauric acid and vinyl alcohol.

    Vinyl palmitate: An ester of palmitic acid and vinyl alcohol.

    Vinyl stearate: An ester of stearic acid and vinyl alcohol.

Uniqueness of Vinyl Myristate

Myristic acid vinyl ester is unique due to its specific chain length and molecular structure, which impart distinct physical and chemical properties. It has a balanced hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other vinyl esters .

Properties

IUPAC Name

ethenyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZUENMXBZVXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337947
Record name Vinyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5809-91-6
Record name Vinyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl myristate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VINYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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